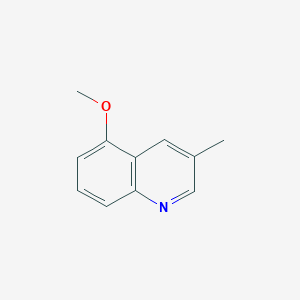

5-Methoxy-3-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-3-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-6-9-10(12-7-8)4-3-5-11(9)13-2/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUCBSHLSXPWVQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=C2OC)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30577437 | |

| Record name | 5-Methoxy-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137595-48-3 | |

| Record name | 5-Methoxy-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methoxy 3 Methylquinoline and Its Functionalized Analogues

Classical and Contemporary Approaches to Quinoline (B57606) Core Synthesis

A variety of synthetic strategies for constructing the quinoline ring system have been established since the 19th century, each with distinct advantages and limitations regarding substrate scope and regioselectivity. nih.goviipseries.org These classical methods, along with modern transition-metal-catalyzed approaches, provide a robust toolkit for synthetic chemists. iaea.orgias.ac.in

Friedländer Condensation and its Variants for Substituted Quinoline Synthesis

The Friedländer synthesis, first reported in 1882, is a straightforward and widely used method for producing poly-substituted quinolines. researchgate.netorganicreactions.org The reaction involves an acid- or base-catalyzed condensation followed by a cyclodehydration reaction between a 2-aminoaryl aldehyde or ketone and a carbonyl compound containing a reactive α-methylene group. alfa-chemistry.comresearchgate.net

The mechanism initiates with an aldol (B89426) condensation between the two carbonyl-containing reactants to form an α,β-unsaturated carbonyl intermediate. alfa-chemistry.com Subsequently, an intramolecular condensation between the amino group and the carbonyl group, followed by acid- or base-catalyzed dehydration, leads to the formation of the quinoline ring. alfa-chemistry.com A variety of catalysts can be employed, including Brønsted acids, Lewis acids, and bases. researchgate.net Modern variations have introduced milder conditions, such as the use of gold catalysts or solvent-free reactions catalyzed by iodine or silica-supported P₂O₅. alfa-chemistry.comijcce.ac.ir

Povarov Reaction and Related Cycloaddition Strategies

The Povarov reaction is a powerful multicomponent reaction (MCR) used for the synthesis of tetrahydroquinolines, which can then be oxidized to quinolines. iipseries.orgacs.org It typically proceeds via an inverse electron-demand aza-Diels-Alder reaction, a formal [4+2] cycloaddition between an aromatic imine (formed in situ from an aniline (B41778) and an aldehyde) and an activated alkene or alkyne. iipseries.orgacs.org

This strategy is highly valued for its ability to construct complex molecules in a single, atom-economical step. nih.gov Recent advancements have utilized catalysts like molecular iodine to enable the direct synthesis of quinoline derivatives from anilines, aldehydes, and alkynes. nih.govacs.org Photocatalytic methods have also been developed, allowing the Povarov reaction and subsequent oxidation to quinoline to occur under oxidant-free conditions. acs.org A notable example is the synthesis of 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline, which utilizes a BF₃·OEt₂-catalyzed Povarov reaction followed by an I₂-DMSO mediated oxidative aromatization. mdpi.com

Skraup Synthesis and Doebner-Von Miller Reaction Derivatives

The Skraup synthesis, discovered in 1880, is a classic method for producing the parent quinoline ring. nih.gov The reaction involves the condensation of an aromatic amine, such as aniline, with glycerol (B35011) in the presence of concentrated sulfuric acid and an oxidizing agent like nitrobenzene. iipseries.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a conjugate addition with the aniline, followed by cyclization and oxidation. iipseries.org

A significant variation is the Doebner-Von Miller reaction, which extends the Skraup synthesis to produce substituted quinolines. nih.govwikipedia.org This reaction uses α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of 2- and 4-substituted quinolines under acidic conditions. nih.gov The mechanism of this reaction is complex and has been a subject of debate, with studies suggesting a fragmentation-recombination pathway. wikipedia.orgnih.gov While effective, these methods often require harsh reaction conditions. nih.gov

Transition Metal-Catalyzed Cyclization and Coupling Reactions

In recent decades, transition-metal-catalyzed reactions have become a dominant and versatile tool for synthesizing complex quinoline derivatives. iaea.orgias.ac.in These methods offer advantages such as milder reaction conditions, higher efficiency, and the ability to construct diverse molecular libraries from readily available starting materials. ias.ac.in Catalysts based on palladium, copper, rhodium, and cobalt have been extensively used. acs.orgorganic-chemistry.org

These strategies often involve processes like C-H bond functionalization, cross-coupling reactions, and domino or cascade cyclizations. ias.ac.inacs.org For instance, copper-catalyzed methods can achieve the synthesis of substituted quinolines from anilines and aldehydes via C-H functionalization, C-N/C-C bond formation, and C-C bond cleavage, using molecular oxygen as a green oxidant. ias.ac.in Palladium-catalyzed Sonogashira coupling followed by cyclization is another powerful approach. ias.ac.in These modern techniques provide efficient pathways to functionalized quinolines that may be difficult to access through classical methods. nih.gov

| Synthesis Method | Key Reactants | Typical Catalysts/Reagents | Primary Product Type | Reference |

| Friedländer Condensation | 2-Aminoaryl aldehyde/ketone, Carbonyl with α-methylene | Acid (e.g., H₂SO₄) or Base (e.g., KOtBu) | Polysubstituted quinolines | researchgate.netalfa-chemistry.com |

| Povarov Reaction | Aniline, Aldehyde, Alkene/Alkyne | Lewis or Brønsted acids (e.g., BF₃·OEt₂, I₂) | Tetrahydroquinolines (then oxidized to quinolines) | nih.goviipseries.orgacs.org |

| Skraup Synthesis | Aniline, Glycerol | H₂SO₄, Oxidizing agent (e.g., nitrobenzene) | Unsubstituted or simply substituted quinolines | nih.goviipseries.org |

| Doebner-Von Miller Reaction | Aniline, α,β-Unsaturated carbonyl | Lewis or Brønsted acids | 2- and/or 4-Substituted quinolines | nih.govwikipedia.org |

| Transition Metal-Catalysis | Varies (e.g., anilines, alkynes, o-haloanilines) | Pd, Cu, Co, Rh complexes | Diverse, highly functionalized quinolines | iaea.orgias.ac.in |

Directed Syntheses of 5-Methoxy-3-methylquinoline and Regioisomers

The synthesis of a specifically substituted quinoline like this compound requires careful selection of starting materials and reaction conditions to control the regiochemical outcome. The classical methods described above can be adapted by using appropriately substituted precursors. For example, a Friedländer approach could theoretically utilize 2-amino-4-methoxybenzaldehyde (B1267418) and propanal to install the desired substituents. Similarly, a Doebner-Von Miller reaction might employ 3-methoxyaniline and an α,β-unsaturated carbonyl compound derived from propanal.

Introduction of Methoxy (B1213986) Group at Position 5

Achieving substitution specifically at the C5 position of the quinoline ring is a key synthetic challenge. The electronic properties of the quinoline ring system typically direct electrophilic substitution to other positions. Therefore, the most common and reliable strategies involve starting with a benzene-ring precursor that already contains the methoxy group at the desired position relative to the amine.

Strategic Approaches for C5-Methoxy Substitution:

| Strategy | Description | Key Intermediate | Potential Challenges |

| Pre-functionalized Aniline | The most direct approach involves using an aniline derivative with the methoxy group already in place, such as 3-methoxyaniline. A subsequent Skraup or Doebner-Von Miller reaction builds the second ring. | 3-Methoxyaniline | Controlling the regioselectivity of the cyclization step to ensure the formation of the 5-methoxy isomer over the 7-methoxy isomer. |

| Hydroxylation then Methylation | This strategy involves the synthesis of the corresponding 5-hydroxyquinoline (B119867) intermediate, followed by a methylation reaction (e.g., using dimethyl sulfate (B86663) or methyl iodide) to form the methoxy group. | 5-Hydroxy-3-methylquinoline | The synthesis of the 5-hydroxyquinoline precursor can be challenging. Direct hydroxylation of the quinoline core is often difficult and lacks regioselectivity. |

| Nucleophilic Aromatic Substitution | A less common approach involves introducing a leaving group (like a halogen) at the C5 position and subsequently displacing it with a methoxide (B1231860) anion. This substitution can be facilitated by forming a chromium tricarbonyl complex with the quinoline ring, which activates the ring towards nucleophilic attack. | 5-Chloro-3-methylquinoline | The regioselective introduction of the halogen at C5 can be difficult, and the multi-step process involving organometallic complexes may be complex and low-yielding. clockss.org |

The synthesis of 8-methoxyquinoline (B1362559) from 8-hydroxyquinoline (B1678124) provides a precedent for the methylation strategy, suggesting that if 5-hydroxy-3-methylquinoline were accessible, its conversion to the target compound would be straightforward. researchgate.net However, the use of a pre-functionalized aniline like 3-methoxyaniline in a classical quinoline synthesis remains the most common and strategically sound approach for controlling the position of the methoxy substituent.

Strategies for Methyl Group Placement at Position 3

The precise installation of a methyl group at the C3-position of the quinoline nucleus is crucial for constructing the target this compound scaffold. Several classical and modern synthetic strategies can be adapted for this purpose, typically starting from an appropriately substituted aniline, such as p-anisidine (B42471), to incorporate the 5-methoxy group.

One of the most established methods is the Doebner-von Miller reaction , which involves the acid-catalyzed reaction of an aniline (p-anisidine) with an α,β-unsaturated carbonyl compound. drugfuture.comwikipedia.orgsynarchive.com To achieve the 3-methyl substitution, an α,β-unsaturated aldehyde or ketone bearing a methyl group at the α-position is required. For instance, the reaction could utilize crotonaldehyde, which is generated in situ from acetaldehyde. The reaction proceeds through a series of steps including Michael addition, cyclization, dehydration, and subsequent oxidation to yield the final aromatic quinoline ring. youtube.com

Another versatile approach is the Combes quinoline synthesis , which employs the condensation of an arylamine with a β-diketone under acidic conditions. iipseries.orgwikipedia.orgquimicaorganica.org For the synthesis of a 3-methylquinoline, the β-diketone substrate would need to be selected carefully to ensure the methyl group is positioned correctly after cyclization. The reaction involves the formation of an enamine intermediate, which then undergoes acid-catalyzed cyclodehydration to form the quinoline product. nih.gov

More contemporary methods often involve transition-metal catalysis. For example, a one-pot reaction catalyzed by copper acetate (B1210297) can generate 3-substituted quinoline derivatives from readily available saturated ketones and anthranils. mdpi.com This strategy offers an efficient pathway to access functionalized quinolines. Additionally, a Povarov reaction, which is a [4+2] cycloaddition between an arylamine, an aldehyde, and an activated alkene, can be used to synthesize substituted tetrahydroquinolines, which can then be oxidized to the corresponding quinoline. mdpi.com Using methyl isoeugenol (B1672232) as the alkene component in a reaction with p-anisidine and an aldehyde, followed by dehydrogenation, can yield a 3-methyl-substituted quinoline framework. mdpi.com

Table 1: Comparison of Synthetic Strategies for C3-Methylation of Quinolines

| Reaction Name | Reactants | Catalyst/Conditions | Key Features |

|---|---|---|---|

| Doebner-von Miller | Arylamine, α,β-Unsaturated Carbonyl | Strong Acid (e.g., HCl, H₂SO₄), Oxidizing Agent | Often a one-pot synthesis; can generate complex mixtures. wikipedia.orgsynarchive.com |

| Combes Synthesis | Arylamine, β-Diketone | Strong Acid (e.g., H₂SO₄) | Good for 2,4-disubstituted quinolines; regioselectivity can be an issue. iipseries.orgwikipedia.org |

| Copper-Catalyzed Annulation | Saturated Ketone, Anthranil | Copper Acetate | Provides access to functionalized 3-substituted quinolines in one pot. mdpi.com |

| Povarov Reaction/Oxidation | Arylamine, Aldehyde, Alkene | Lewis Acid (e.g., BF₃·OEt₂), then Oxidant (e.g., I₂-DMSO) | Creates a tetrahydroquinoline intermediate first; good control over substitution. mdpi.com |

Derivatization Strategies for this compound Scaffolds

Once the core this compound scaffold is obtained, further derivatization can be performed to explore its chemical space and develop analogues with diverse properties. These strategies can be broadly categorized into functionalization of the existing quinoline ring and the synthesis of more complex hybrid molecules.

The functionalization of the quinoline ring itself is a powerful tool for modifying the molecule's properties. nih.gov Transition metal-catalyzed C-H activation has emerged as a highly effective strategy for the regioselective introduction of various functional groups, offering an atom- and step-economical alternative to traditional methods. mdpi.comrsc.orgrsc.org

Catalytic systems based on palladium, rhodium, copper, and ruthenium can direct the substitution to nearly all positions of the quinoline ring. mdpi.comnih.gov For the this compound scaffold, these methods could be used to introduce substituents at positions C2, C4, C6, C7, and C8. Depending on the catalyst and directing group employed, a wide variety of transformations are possible: rsc.org

Amination: Direct C-H amination can install amino groups at various positions, which are valuable for further modifications.

Alkenylation and Alkylation: C-H activation can facilitate the formation of new carbon-carbon bonds, allowing for the introduction of alkyl or vinyl side chains. nih.gov

Halogenation: The introduction of halogen atoms (Cl, Br, I) creates versatile handles for subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to build more complex structures. nih.gov

Heteroarylation: Direct C-H/C-H cross-coupling can link the quinoline scaffold to other heterocyclic rings. mdpi.com

The inherent electronic properties of the this compound ring, along with the choice of catalyst and reaction conditions, will influence the site-selectivity of these functionalization reactions. mdpi.comrsc.org

Molecular hybridization is a prominent strategy in drug design that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. nih.govsemanticscholar.org This approach aims to develop compounds with dual modes of action, improved selectivity, or the ability to overcome drug resistance. The this compound scaffold can serve as an essential building block in the synthesis of such hybrids.

Commonly, a reactive functional group is first installed on the quinoline core (e.g., an amino, hydroxyl, or halogen group via methods described in 3.3.1). This functionalized quinoline is then coupled with another bioactive molecule. For example, new quinoline-based hybrids have been synthesized by linking the quinoline moiety to other heterocyclic systems like piperazine, morpholine, 1,2,3-triazoles, and benzimidazoles. nih.govcore.ac.ukresearchgate.net A popular and highly efficient method for creating such linkages is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, which is used to form a stable triazole linker between the quinoline and another molecular fragment. nih.govresearchgate.net

Green Chemistry Approaches in this compound Synthesis

In line with the growing importance of sustainable chemical manufacturing, green chemistry principles are increasingly being applied to the synthesis of quinolines. These approaches focus on reducing waste, minimizing energy consumption, and using less hazardous materials. nih.govacs.org

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions. eurekaselect.com The use of microwave irradiation can dramatically reduce reaction times from hours or days to mere minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. tandfonline.comproquest.com

Several classical quinoline syntheses have been successfully adapted to microwave conditions. For instance, the Friedländer synthesis, which involves the reaction of a 2-aminoaryl ketone with a compound containing an α-methylene group, can be performed in minutes with excellent yields using microwave heating. proquest.com Similarly, microwave assistance has been applied to multicomponent reactions for synthesizing complex quinoline-based hybrids, such as pyrazolo-[3,4-b]-quinolines and dihydropyridopyrimidines. eurekaselect.comacs.org These protocols are often catalyst-free or use environmentally benign solvents, further enhancing their green credentials. benthamdirect.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Friedländer Synthesis | Several days (at room temp) | 5 minutes | Significant | proquest.com |

| Esterification | 22 hours | 10 minutes | Comparable to higher | tandfonline.com |

| Knoevenagel Condensation | 10-12 hours | 15-20 minutes | Yes | benthamdirect.com |

| Three-Component Hybrid Synthesis | Not specified | 8-20 minutes | High yields achieved rapidly | acs.org |

The use of advanced catalytic systems is a cornerstone of green chemistry, enabling reactions to proceed with high efficiency under milder conditions. nih.gov For quinoline synthesis, a wide array of catalysts have been developed, including homogeneous, heterogeneous, and biocatalysts. acs.orgnih.gov

Transition Metal Catalysts: As mentioned previously, catalysts based on rhodium, ruthenium, cobalt, and copper are pivotal in modern C-H activation and annulation strategies for building the quinoline core. mdpi.com

Heterogeneous Catalysts: Solid-supported catalysts, such as zeolites and various nanocatalysts (e.g., TiO₂, copper-based nanoparticles), offer significant advantages. nih.govacs.orgrsc.org They are often more stable, easily separated from the reaction mixture, and can be recycled multiple times, which reduces waste and cost. For example, a reusable solid acid catalyst (Nafion NR50) has been used for the Friedländer synthesis under microwave conditions. mdpi.com

Lewis and Brønsted Acid Catalysts: Many classical quinoline syntheses rely on strong acids. Greener alternatives include the use of milder or recyclable acid catalysts. nih.gov

Organocatalysts: Small organic molecules like L-proline have been shown to be efficient catalysts for certain quinoline syntheses, such as Knoevenagel condensations, providing a metal-free and environmentally friendly option. benthamdirect.com

These catalytic systems not only improve the yield and selectivity of quinoline synthesis but also align with green chemistry goals by reducing energy inputs and facilitating catalyst reuse. nih.govacs.org

Reaction Optimization and Yield Enhancement Studies

The efficient synthesis of this compound and its analogues is contingent upon the careful optimization of reaction parameters. Research into the synthesis of quinoline derivatives has revealed that factors such as solvent choice, reaction temperature, catalytic systems, and the use of non-conventional energy sources like microwave irradiation can dramatically influence reaction outcomes and product yields.

Solvent and Temperature Effects in Classical Syntheses

In classical methods like the Conrad-Limpach synthesis, which is used to prepare 4-hydroxyquinolines, the choice of solvent and the reaction temperature are paramount. The rate-determining step, an electrocyclic ring closing, often requires high temperatures, typically around 250 °C, to proceed efficiently. wikipedia.org Early attempts at this cyclization without a solvent resulted in very moderate yields, often below 30%. wikipedia.org Subsequent studies demonstrated that using a high-boiling, inert solvent could substantially increase the yield. Limpach reported that employing mineral oil could elevate yields to as high as 95% in many cases. wikipedia.org

Further investigations have systematically studied the relationship between solvent boiling point and the yield of 4-hydroxyquinoline (B1666331) derivatives. These studies confirm that yields generally increase with higher reaction temperatures until an optimal point is reached. nih.gov A survey of alternative, less expensive, or more convenient solvents to traditional choices like Dowtherm A (boiling point 257 °C) has identified several viable options. nih.gov For instance, solvents such as 1,2,4-trichlorobenzene (B33124) and 2,6-di-tert-butylphenol (B90309) have been shown to provide good yields, making them useful for large-scale preparations. nih.gov

The following table summarizes the effect of different solvents on the yield of a 4-hydroxyquinoline derivative in a Conrad-Limpach thermal cyclization.

| Solvent | Boiling Point (°C) | Yield (%) |

| Methyl Benzoate | 199 | 25 |

| Propyl Benzoate | 231 | 54 |

| Iso-butyl Benzoate | 247 | 66 |

| Dowtherm A | 257 | 66 |

| 2-Nitrotoluene | 222 | 60 |

| 1,2,4-Trichlorobenzene | 214 | 62 |

| 2,6-di-tert-butylphenol | 265 | 65 |

| Data sourced from a study on Conrad-Limpach reaction optimization. nih.gov |

Catalyst and Reagent Optimization

The choice of reagents and catalysts is another critical area for optimization. For instance, in the synthesis of methoxyquinoline precursors, significant yield enhancement has been achieved by modifying the methylation strategy. The methylation of 5-hydroxyquinoline using diazomethyltrimethyl silane (B1218182) was reported to give a 42% yield. researchgate.net An optimized method, however, utilized sodium hydride for deprotonation followed by the addition of methyl iodide in anhydrous N,N-dimethylformamide (DMF). This optimized protocol resulted in an excellent yield of 92%. researchgate.net

| Methylation Method | Reagents | Solvent | Yield (%) |

| Method A | Diazomethyltrimethyl silane | - | 42 |

| Optimized Method B | Sodium hydride, Methyl iodide | DMF | 92 |

| Data from a study on the optimized synthesis of a 5-methoxyquinoline (B23529) precursor. researchgate.net |

"Green" Chemistry and Microwave-Assisted Synthesis

Modern synthetic efforts increasingly focus on environmentally benign methodologies. A modified Skraup reaction, a fundamental method for quinoline synthesis, has been developed using water as a green solvent and microwave irradiation as an alternative energy source, eliminating the need for harsh oxidizing agents like arsenic(V) oxide. rsc.org In a screen of aniline derivatives, this method was applied to 3-methoxyaniline. The reaction selectively produced the corresponding 7-methoxyquinoline (B23528) with a 29% yield in a total reaction time of 15 minutes at 200 °C. rsc.org While this yield is moderate, the benefits include a significant reduction in toxic reagents and reaction time.

Biological Activities and Mechanistic Studies of 5 Methoxy 3 Methylquinoline Derivatives

In Vitro Antimicrobial Activity Studies of 5-Methoxy-3-methylquinoline Derivatives

Derivatives of the quinoline (B57606) scaffold have been extensively investigated for their potential as antimicrobial agents. These studies reveal a broad spectrum of activity against various pathogenic microorganisms, including bacteria and fungi. The structural versatility of the quinoline nucleus allows for modifications that can enhance potency and selectivity against specific microbial targets.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Research into quinoline derivatives has demonstrated significant antibacterial properties, particularly against multidrug-resistant (MDR) Gram-positive bacteria. A series of facilely accessible quinoline compounds have shown potent activity against a panel of MDR Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococci (VRE). nih.gov For instance, certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.75 μg/mL against MRSA and VRE. nih.gov

Similarly, aminated quinolinequinones have been evaluated, with some compounds showing notable activity against Staphylococcus aureus and Enterococcus faecalis. acs.org Specifically, derivatives designated as AQQ8 and AQQ9 were found to be active against S. aureus with MIC values of 4.88 and 2.44 μg/mL, respectively. acs.org Other studies on quinoxaline-based compounds, which share structural similarities, also report good to moderate antibacterial activity against S. aureus and Bacillus subtilis with MICs ranging from 4 to 32 μg/mL. nih.gov

While activity is often more pronounced against Gram-positive bacteria, some quinoline derivatives have shown efficacy against Gram-negative strains. researchgate.netnih.gov For example, 6-chloro-4-phenylquinoline-2,3-dicarboxylic acid was found to be selectively active against Escherichia coli. researchgate.net However, many studies report that quinoline derivatives are less effective against Gram-negative bacteria like P. aeruginosa, E. coli, and K. pneumoniae. acs.org

Table 1: In Vitro Antibacterial Activity of Selected Quinoline Derivatives

| Compound Class | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Facilely Accessible Quinolines | MRSA | 0.75 | nih.gov |

| Facilely Accessible Quinolines | VRE | 0.75 | nih.gov |

| Aminated Quinolinequinone (AQQ9) | Staphylococcus aureus (ATCC 29213) | 2.44 | acs.org |

| Aminated Quinolinequinone (AQQ8) | Staphylococcus aureus (ATCC 29213) | 4.88 | acs.org |

| Quinoxaline Derivative (5p) | Staphylococcus aureus | 4 | nih.gov |

| Quinoxaline Derivative (5p) | Bacillus subtilis | 8 | nih.gov |

| 6-chloro-4-phenylquinoline-2,3-dicarboxylic acid | Escherichia coli | Selectively Active | researchgate.net |

Antifungal Activity against Fungal Pathogens

The antifungal potential of quinoline derivatives has been explored against a range of human and plant pathogens. Studies on 2-methyl-8-quinolinols with various substitutions have demonstrated in vitro activity against fungi such as Aspergillus niger, Trichoderma viride, and Trichophyton mentagrophytes. nih.gov The 5,7-dichloro and 5,7-dibromo derivatives of 2-methyl-8-quinolinol were identified as the most fungitoxic compounds in this series. nih.gov

More recent research has focused on novel derivatives, including those incorporating a triazole core. An 8-hydroxyquinoline (B1678124) derivative with a triazole at the 5-position showed significant activity against all tested Candida species, dermatophytes, and Fusarium solani, with MIC values ranging from 0.5 to 4 µg/mL. mdpi.com This highlights the potential of hybrid molecules in developing potent antifungal agents. Other synthesized 2-chloroquinoline derivatives have also been screened, revealing varying degrees of inhibition against different fungal strains. researchgate.net

Table 2: In Vitro Antifungal Activity of Selected Quinoline Derivatives

| Compound/Derivative | Fungal Pathogen | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 5,7-dichloro-2-methyl-8-quinolinol | Aspergillus niger, Trichophyton mentagrophytes | Most Fungitoxic in Series | nih.gov |

| 5,7-dibromo-2-methyl-8-quinolinol | Aspergillus niger, Trichophyton mentagrophytes | Most Fungitoxic in Series | nih.gov |

| 5-Triazole-8-hydroxyquinoline | Candida spp. | 0.5 - 4 | mdpi.com |

| 5-Triazole-8-hydroxyquinoline | Dermatophytes | 0.5 - 4 | mdpi.com |

| 5-Triazole-8-hydroxyquinoline | Fusarium solani | 0.5 - 4 | mdpi.com |

Antimalarial and Antiparasitic Investigations

The quinoline core is the basis for several established antimalarial drugs, and research continues to explore new derivatives to combat drug-resistant strains of Plasmodium. Synthetic quinolinotriazole hybrids have been evaluated for their in vitro activity against the chloroquine-resistant W2 strain of Plasmodium falciparum. scielo.br Several of these compounds demonstrated high antimalarial activity, with half-maximal inhibitory concentration (IC₅₀) values in the range of 1.72-8.66 µM and low cytotoxicity. scielo.br

Other studies have synthesized and tested novel quinoline-pyrazolopyridine derivatives, with some compounds showing significant potential against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. researchgate.net Enantiomerically pure amino-alcohol quinolines have also been investigated, with certain (S)-isomers proving to be at least three times more potent than the parent drug mefloquine against various P. falciparum clones. nih.gov These findings underscore the ongoing importance of the quinoline scaffold in the development of new antimalarial agents.

Table 3: In Vitro Antimalarial Activity of Selected Quinoline Derivatives

| Compound Class | Plasmodium falciparum Strain | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Quinolinotriazole Hybrids | W2 (Chloroquine-Resistant) | 1.72 - 8.66 µM | scielo.br |

| (S)-pentyl amino-alcohol quinoline | K1 (Chloroquine-Resistant) | 10.3 nM | nih.gov |

| (S)-heptyl amino-alcohol quinoline | K1 (Chloroquine-Resistant) | 15.2 nM | nih.gov |

| Pyridyl-N-phenyl-pyrazoline derivative (UV296) | 3D7 (Chloroquine-Sensitive) | 0.629 µM | nih.gov |

Mechanisms of Antimicrobial Action

The mechanisms through which quinoline derivatives exert their antimicrobial effects are multifaceted. A primary mode of action for many quinolone antibiotics is the inhibition of essential bacterial enzymes involved in DNA replication. These compounds are known to rapidly inhibit DNA synthesis by targeting type II topoisomerases, specifically DNA gyrase and topoisomerase IV. By promoting the cleavage of bacterial DNA within the DNA-enzyme complex, they induce rapid bacterial cell death.

Other mechanistic studies have pointed towards the disruption of the bacterial cell envelope. Research on certain naphthoquinone derivatives suggests that their antimicrobial effects are linked to damage to the cell membrane, leading to a loss of membrane integrity and permeability. mdpi.com Similarly, investigations into alkynyl isoquinoline compounds revealed that they perturb both cell wall and nucleic acid biosynthesis in S. aureus. mdpi.com For antifungal quinoline derivatives, a proposed mechanism involves damage to the fungal cell wall. This was suggested by sorbitol protection assays and confirmed by scanning electron microscopy, which revealed cell wall disruption, shrinkage, and surface roughness in treated fungal cells. mdpi.com

In Vitro Anticancer and Antiproliferative Research

The quinoline scaffold and its related heterocyclic systems, such as isoquinoline and quinoxaline, are prevalent in compounds evaluated for anticancer activity. A variety of phenylaminoisoquinolinequinones have been synthesized and tested for their antiproliferative effects against several human-tumor derived cancer cell lines. These studies have shown that members of this series can express moderate to high in vitro antiproliferative activity against gastric (AGS), lung (SK-MES-1), and bladder (J82) cancer cell lines. nih.gov

Similarly, novel synthetic hybrid quinolines have been assessed for their cytotoxicity. One study evaluated quinoline-triazole conjugates against human prostate cancer (PC3) and human breast cancer (MCF7) cell lines. ekb.eg A particular conjugate demonstrated promising cytotoxicity against the PC3 cell line with an IC₅₀ value of 7.33±0.5 µM, which was more active than the control drug doxorubicin in that assay. ekb.eg Other research on substituted 2-arylquinolines has also revealed selective anticancer properties against cervical (HeLa) and prostate (PC3) cancer cells, with some compounds showing low cytotoxicity to non-tumor cells. rsc.org

Table 4: In Vitro Antiproliferative Activity of Selected Quinoline and Isoquinoline Derivatives

| Compound Class | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|

| Phenylaminoisoquinolinequinones | AGS (Gastric), SK-MES-1 (Lung), J82 (Bladder) | Moderate to High Activity | nih.gov |

| Quinoline-Triazole Hybrid (Compd. 7) | PC3 (Prostate) | 7.33 ± 0.5 | ekb.eg |

| Quinoline-Triazole Hybrid (Compd. 7) | MCF7 (Breast) | 6.61 ± 0.4 | ekb.eg |

| 2-Arylquinoline (Compd. 13) | HeLa (Cervical) | 8.3 | rsc.org |

| 2-Arylquinoline (Compd. 12) | PC3 (Prostate) | 31.37 | rsc.org |

| 5-methoxyquinoline (B23529) derivative (5k) | MDA-MB-231 (Breast) | 2.45 | nih.govmdpi.com |

| 5-methoxyquinoline derivative (5k) | HCT15 (Colon) | 5.6 | nih.govmdpi.com |

Inhibition of Enzyme Targets (e.g., EZH2, Topoisomerase I, PDE10A)

The antiproliferative activity of quinoline derivatives is often linked to their ability to inhibit specific enzymes that are critical for cancer cell survival and proliferation.

EZH2 Inhibition: A significant breakthrough has been the identification of 5-methoxyquinoline derivatives as a new class of Enhancer of Zeste Homologue 2 (EZH2) inhibitors. nih.govmdpi.comnih.gov EZH2 is a histone methyltransferase that is often overexpressed in various cancers, including lymphoma, prostate, and breast cancer. nih.govresearchgate.net Structure-activity relationship studies led to the discovery of 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (compound 5k), which displayed an IC₅₀ value of 1.2 µM against EZH2. nih.govnih.gov This compound also effectively decreased the global levels of H3K27me3 (the product of EZH2's enzymatic activity) in cells and showed potent anti-viability activity against colon (HCT15) and breast (MDA-MB-231) cancer cell lines. nih.govmdpi.com The methoxy (B1213986) group at the 5-position of the quinoline ring was found to be important for the compound's potency. mdpi.com

Topoisomerase I Inhibition: DNA topoisomerase I (Top1) is another key target for anticancer drugs. nih.gov Several classes of compounds with quinoline-related structures, such as indenoisoquinolines and azaindenoisoquinolines, have been developed as potent Top1 inhibitors. nih.govnih.gov These agents act by trapping the Top1-DNA cleavage complex, which ultimately leads to cell death. oncohemakey.com While many studies focus on these broader classes, some pyrazolo[4,3-f]quinoline derivatives have been synthesized and evaluated for their ability to inhibit Topoisomerase I and IIα. mdpi.com Although some of these derivatives showed weak effectiveness against Top1 compared to the control drug camptothecin (B557342), the research demonstrates the potential of the quinoline scaffold for targeting this enzyme. mdpi.com

PDE10A Inhibition: There is currently limited specific research available in the reviewed literature directly linking this compound derivatives to the inhibition of Phosphodiesterase 10A (PDE10A). While quinoline-based compounds have been investigated as inhibitors for other phosphodiesterase families, such as PDE5, their activity against PDE10A is not well-documented. nih.gov

Modulation of Cellular Pathways

The anticancer potential of 5-methoxyquinoline derivatives is significantly attributed to their ability to modulate critical cellular pathways that govern cell growth and survival. A notable mechanism of action for this class of compounds is the inhibition of Enhancer of Zeste Homologue 2 (EZH2), a histone-lysine N-methyltransferase. nih.govnih.gov EZH2 is a key component of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the methylation of histone H3 on lysine 27 (H3K27). nih.gov This epigenetic modification leads to the transcriptional repression of target genes. nih.gov

In numerous cancers, including lymphoma, colon, prostate, breast, and lung cancer, EZH2 is often over-activated or over-expressed, leading to the silencing of tumor suppressor genes and promoting tumor progression. nih.gov Derivatives of 5-methoxyquinoline have been shown to inhibit the enzymatic activity of EZH2. For instance, the compound 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine was found to have an IC50 value of 1.2 μM against EZH2. nih.govnih.gov This inhibition leads to a decrease in the global levels of H3K27 methylation within cells, thereby restoring the expression of previously silenced tumor suppressor genes. nih.govnih.gov This modulation of gene expression through epigenetic mechanisms is a key aspect of the antitumor activity of these compounds. nih.gov

Furthermore, studies on related quinoline-5-sulfonamide derivatives have demonstrated an impact on the transcriptional activity of crucial cell cycle regulators. One such derivative was observed to increase the expression of p53 and p21, which are well-known tumor suppressors that can induce cell cycle arrest and apoptosis. mdpi.com Concurrently, it altered the expression of the apoptosis-regulating proteins Bcl-2 and Bax, further highlighting the influence of this class of compounds on fundamental cellular control mechanisms. mdpi.com

Structure-Activity Relationships for Antitumor Potency

The exploration of structure-activity relationships (SAR) for 5-methoxyquinoline derivatives has been pivotal in optimizing their antitumor potency, particularly as EZH2 inhibitors. Systematic modifications of the 5-methoxyquinoline scaffold have revealed key structural features that govern their biological activity.

Initial studies identified N-(1-benzylpiperidin-4-yl)-2-chloro-5-methoxyquinolin-4-amine as a starting point, though it exhibited weak EZH2 inhibition with an IC50 of 28 μM. nih.gov Subsequent research focused on modifying the substituents at the 2- and 4-positions of the quinoline ring to enhance potency.

Substitution at the 2-position: Varying the substituent at this position while keeping the 1-benzylpiperidin-4-amine group at the 4-position demonstrated that a 1-methyl-1,4-diazepane group resulted in the most active compound at both enzymatic and cellular levels. nih.gov

Substitution at the 4-position: With the optimal 1-methyl-1,4-diazepane unit fixed at the 2-position, modifications at the 4-position were explored. This led to the discovery that a 1-methylpiperidin-4-amine group at this position yielded the most potent compound, 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine , with a significantly improved EZH2 IC50 of 1.2 μM. nih.govnih.gov This compound also demonstrated strong anti-viability against HCT15 (colon cancer) and MDA-MB-231 (breast cancer) cell lines with IC50 values of 5.6 μM and 2.45 μM, respectively. nih.gov

The following table summarizes the enzymatic and cellular activities of key 5-methoxyquinoline derivatives, illustrating the structure-activity relationships.

| Compound ID | R2 Substituent | R4 Substituent | EZH2 IC50 (μM) | HCT15 IC50 (μM) | MDA-MB-231 IC50 (μM) |

| 1 | Cl | 1-benzylpiperidin-4-amine | 28 | >50 | >50 |

| 5g | 1-methyl-1,4-diazepane | 1-benzylpiperidin-4-amine | 2.9 | 15.6 | 10.5 |

| 5k | 1-methyl-1,4-diazepane | 1-methylpiperidin-4-amine | 1.2 | 5.6 | 2.45 |

Data sourced from Xu et al., 2015. nih.gov

These SAR studies underscore the importance of specific substitutions at the 2- and 4-positions of the 5-methoxyquinoline core for potent EZH2 inhibition and anticancer activity. nih.gov

Anti-inflammatory Research

While research has predominantly focused on the anticancer properties of this compound derivatives, the broader quinoline class of compounds is well-documented for its anti-inflammatory potential. orientjchem.orgbiointerfaceresearch.com Generally, quinoline derivatives are known to target various mediators of inflammation. rsc.org Some have been shown to exhibit selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. rsc.org The anti-inflammatory effects of certain quinoline analogs are also attributed to their ability to modulate the production of pro-inflammatory cytokines. For instance, some kynurenic acid analogs with a quinoline core have been shown to suppress TNF-α. Although specific studies on the anti-inflammatory properties of this compound derivatives are not yet widely available, the established anti-inflammatory profile of the parent quinoline scaffold suggests a promising avenue for future investigation.

Other Biological Activities and Pharmacological Targets

Beyond their anticancer and potential anti-inflammatory activities, derivatives of 5-methoxyquinoline are being explored for their interactions with other significant pharmacological targets.

Enzyme Inhibition Studies

EZH2 Inhibition: As detailed in section 6.2.2, a significant biological activity of 5-methoxyquinoline derivatives is the inhibition of the histone methyltransferase EZH2. nih.govnih.gov The lead compound, 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine , demonstrated an IC50 of 1.2 μM for EZH2, highlighting its potential as a modulator of epigenetic processes. nih.govnih.gov

Acetylcholinesterase (AChE) and Human Carbonic Anhydrase (hCA) Inhibition: While specific studies on this compound derivatives are limited, broader research into functionalized methoxy quinoline derivatives has shown their potential as inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoforms I and II. Certain methoxyquinoline derivatives have exhibited strong inhibitory effects on these enzymes. The inhibition of AChE is a key strategy in the management of Alzheimer's disease, while hCA inhibitors have applications in treating conditions like glaucoma and epilepsy. The impact of substituents, particularly the position of methoxy groups on the quinoline ring, has been noted to significantly affect the enzyme inhibitory properties of these compounds.

Biophysical and Biochemical Interaction Studies

Understanding the direct interactions of 5-methoxyquinoline derivatives with their protein targets is crucial for elucidating their mechanism of action and for rational drug design.

Protein Binding Affinity Studies

Computational modeling has provided initial insights into the binding of 5-methoxyquinoline derivatives to their protein targets. For the lead EZH2 inhibitor, 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine , a possible binding mode within the EZH2 active site has been proposed. nih.gov These in silico studies are valuable for understanding the key interactions that contribute to the binding affinity and inhibitory activity of these compounds. nih.gov

While comprehensive experimental data on the protein binding affinities of this compound derivatives are not yet extensively documented, the general principles of small molecule-protein interactions apply. Factors such as the lipophilicity and the nature of substituents on the quinoline ring are expected to influence the association constants with target proteins. For other classes of compounds, a correlation between lipophilicity and binding to proteins like albumin has been observed. Further experimental studies, such as isothermal titration calorimetry or surface plasmon resonance, are needed to quantify the binding affinities of these specific derivatives to their target enzymes and other relevant proteins.

Mechanistic Probes for Biological Systems

Derivatives of this compound have emerged as valuable tools for investigating and understanding complex biological systems. Their utility as mechanistic probes stems from their ability to selectively interact with specific biological targets, thereby allowing researchers to elucidate the functions of these targets and the pathways they modulate. A significant area of application for these compounds is in the study of enzyme inhibition and the epigenetic regulation of gene expression.

A notable example of 5-methoxyquinoline derivatives serving as mechanistic probes is in the investigation of the Enhancer of Zeste Homologue 2 (EZH2). nih.govnih.gov EZH2 is a histone methyltransferase that plays a crucial role in transcriptional repression and is often overexpressed in various cancers. nih.gov By systematically synthesizing and evaluating a series of 5-methoxyquinoline derivatives, researchers have been able to probe the structure-activity relationships (SAR) that govern the inhibition of EZH2. nih.govnih.gov

These studies have led to the discovery of potent EZH2 inhibitors, which in turn are used to probe the enzyme's function in cellular processes. For instance, treatment of cancer cell lines with these inhibitory 5-methoxyquinoline derivatives has been shown to decrease the global levels of H3K27me3, a key histone modification catalyzed by EZH2. nih.govnih.gov This demonstrates that these compounds can effectively inhibit the methyltransferase activity of EZH2 within a cellular context, making them useful probes to study the downstream consequences of EZH2 inhibition. nih.gov

The development of these derivatives as mechanistic probes allows for a deeper understanding of the role of EZH2 in cancer progression. By observing the phenotypic changes in cells and organisms upon treatment with these compounds, scientists can connect the enzymatic activity of EZH2 to broader biological outcomes. The specificity and potency of these molecular probes are critical for dissecting the intricate mechanisms of epigenetic regulation and identifying potential therapeutic targets.

The systematic modification of the 5-methoxyquinoline scaffold has provided valuable insights into the structural requirements for potent EZH2 inhibition. The following table summarizes the structure-activity relationship findings for a series of 5-methoxyquinoline derivatives, highlighting how modifications at different positions of the quinoline ring influence their inhibitory activity against EZH2.

| Compound | Modification | EZH2 IC50 (µM) | HCT15 IC50 (µM) | MDA-MB-231 IC50 (µM) |

|---|---|---|---|---|

| Compound 1 | Initial hit compound | 28 | >50 | >50 |

| Compound 5g | 1-methyl-1,4-diazepane at 2-position | 4.5 | 14.6 | 10.5 |

| Compound 5k | 1-methylpiperidin-4-amine at 4-position and 1-methyl-1,4-diazepane at 2-position | 1.2 | 5.6 | 2.45 |

Advanced Research Applications of 5 Methoxy 3 Methylquinoline Scaffolds Beyond Biological Systems

Applications in Materials Science Research

The rigid, planar, and aromatic structure of the quinoline (B57606) ring system is a foundational element in the design of functional organic materials. Derivatives of quinoline are integral to the development of materials with tailored optical, electronic, and physical properties.

The quinoline core is a key component in a variety of functional materials, particularly those designed for optoelectronic applications. mdpi.com While research has not extensively focused on 5-Methoxy-3-methylquinoline itself, its structural motifs are present in compounds developed for organic light-emitting diodes (OLEDs) and other semiconductor applications. Quinoline derivatives are known to form stable complexes and serve as versatile building blocks for dyes, molecular sensors, and intelligent materials. mdpi.com

The π-conjugated system of the quinoline ring allows for efficient charge transport, a critical property for semiconductors. The introduction of substituents like methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups can modulate the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is crucial for optimizing the performance of materials in electronic devices. For instance, pyrazoloquinoline derivatives have been investigated as dyes in a polyvinyl carbazole (PVK) matrix for OLEDs, demonstrating the utility of the broader quinoline family in creating electroluminescent materials. mdpi.com The development of such materials relies on the synthesis of diverse quinoline scaffolds that can be incorporated into polymeric structures or used as emitters in host-guest systems.

Polyquinolines are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and excellent mechanical properties. rsc.org These polymers are constructed from monomers that form the quinoline ring during the polymerization process. Their rigid-rod-like structure contributes to high glass transition temperatures (Tg) and thermal degradation temperatures, making them suitable for applications in aerospace, electronics, and other demanding environments. rsc.orgacs.org

The thermal stability of these materials is typically evaluated using techniques like Thermogravimetric Analysis (TGA), which measures weight loss as a function of temperature, and Differential Scanning Calorimetry (DSC), which identifies thermal transitions such as Tg. ctherm.com Polyquinolines often exhibit degradation temperatures well above 300°C. mdpi.com While a polymer derived specifically from this compound is not prominently featured in the literature, it represents the type of monomeric unit that can be used to construct such robust polymeric systems. The methoxy and methyl groups could further influence properties like solubility and processability without compromising the inherent stability of the polyquinoline backbone.

Below is a table summarizing the thermal properties of representative high-performance polymers, illustrating the stability often associated with aromatic, heterocyclic backbones like those found in polyquinolines.

| Polymer Type | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (TGA) | Key Characteristics |

| Polyimide (PI) Film | 346.8 °C | 431.6 °C | High thermal stability, good mechanical properties. researchgate.net |

| δ-type Polyimide | ~415 °C (10% weight loss) | N/A | High thermostability, soluble in organic solvents. researchgate.net |

| Pyrazoloquinoline Derivative | > 300 °C | N/A | High degradation temperature, exhibit glass transitions. mdpi.com |

| Geopolymer | Tan δ shift at high temp. | N/A | Relaxation phenomena similar to Tg in polymers. nih.gov |

Use as Reagents and Intermediates in Organic Synthesis

The this compound scaffold is a valuable building block in organic synthesis, serving as a key intermediate for constructing more complex molecular architectures. The functionalization of the quinoline ring is a major strategy in modern chemistry for creating novel compounds. rsc.org The presence of the methoxy and methyl groups, along with the nitrogen atom in the pyridine ring, provides multiple sites for further chemical modification.

Classic methods for synthesizing the quinoline core include the Skraup, Doebner-von Miller, and Friedländer syntheses, which involve the condensation of anilines with carbonyl compounds. researchgate.netresearchgate.net More contemporary methods focus on C-H bond functionalization, which allows for the direct and selective introduction of various functional groups onto the quinoline ring, expanding its synthetic utility. rsc.org

Once synthesized, compounds like this compound can undergo further reactions. For example, a diarylquinoline derivative incorporating a methoxy-methylquinoline substructure was synthesized using a Povarov cycloaddition reaction, highlighting the role of such scaffolds as foundational reagents. mdpi.com The quinoline nucleus is frequently used to create fused heterocyclic systems, such as quinoline-fused quinazolinones, which are often developed for their photophysical properties. nih.gov The versatility of the quinoline scaffold makes it an indispensable tool for medicinal chemists and materials scientists in the development of novel functional molecules. orientjchem.orgrsc.org

| Synthesis Method | Description | Reactants |

| Skraup Synthesis | A vigorous exothermic reaction involving the dehydration of glycerol (B35011) to acrolein, which then reacts with an aniline (B41778). researchgate.net | Aniline, Glycerol, Oxidizing Agent (e.g., Nitrobenzene), Sulfuric Acid |

| Friedländer Synthesis | Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. | 2-Aminoaryl Aldehyde/Ketone, Carbonyl Compound |

| Povarov Reaction | A [4+2] cycloaddition reaction between an aniline, an aldehyde, and an activated alkene to form a tetrahydroquinoline, which is then oxidized. mdpi.com | Arylamine, Aldehyde, Activated Alkene |

| C-H Functionalization | Direct modification of C-H bonds on the quinoline ring using transition-metal catalysis or other methods to introduce new functional groups. rsc.org | Quinoline Substrate, Coupling Partner, Catalyst |

Analytical Chemistry Applications

In analytical chemistry, the unique structural and photophysical properties of quinoline derivatives are leveraged for detection, quantification, and quality control.

High-purity, well-characterized organic compounds are essential as reference materials for the calibration and validation of analytical methods. hpc-standards.com this compound, as a distinct chemical entity with a defined structure and properties, can serve as a reference standard in analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS).

In a research or industrial setting, such standards are crucial for:

Product Identification: Confirming the identity of a synthesized compound by comparing its spectral or chromatographic data to that of the standard.

Purity Assessment: Quantifying the purity of a product by measuring the area of the main peak relative to impurities.

Method Development: Establishing and validating new analytical methods for the detection and quantification of related quinoline derivatives.

Quinoline-8-ol and its derivatives, for instance, are widely used as chelating agents in flow injection analysis for the determination of inorganic substances. nih.gov The accuracy of these methods relies on the purity and precise characterization of the reagents used, underscoring the importance of compounds like this compound in analytical applications.

The quinoline scaffold is an excellent fluorophore, possessing inherent fluorescence properties that can be exploited in the design of molecular probes and chemosensors. nanobioletters.comnih.gov These sensors are designed to detect specific analytes, such as metal ions, through a change in their fluorescence emission upon binding. nih.gov The rigid and planar structure of quinoline provides a stable platform, while substituents on the ring system can be modified to tune the photophysical properties and enhance selectivity for a target analyte. scielo.brbeilstein-journals.orgbeilstein-journals.orgresearchgate.netbeilstein-archives.org

The methoxy and methyl groups on the this compound structure can influence its fluorescence quantum yield, Stokes shift, and sensitivity to the local environment. Quinoline-based probes often operate through mechanisms like Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF), where the interaction with an analyte modulates the fluorescence output, leading to a "turn-on" or "turn-off" response. nih.gov These probes are powerful tools for detecting and imaging analytes in various chemical and biological systems. nih.gov

The table below provides examples of quinoline-based fluorescent sensors and their specific targets, illustrating the platform's versatility.

| Sensor Base | Target Analyte(s) | Sensing Mechanism | Application Area |

| Quinoline Derivative (TQA) | Fe³⁺ | Fluorescence quenching | Metal ion detection, bio-imaging. nih.gov |

| Bis(2-quinolinylmethyl)benzylamine | Zn²⁺ | Fluorescence enhancement | Detection of zinc in biological and environmental samples. nanobioletters.com |

| Quinoline-Thiazole Derivatives | Fe³⁺, Fe²⁺, Cu²⁺ | Fluorescence quenching | Selective detection of iron and copper ions. acs.org |

| Mono Schiff base of Quinoline | Pb²⁺ | "On-off" fluorescence and colorimetric change | Sensitive and selective detection of lead ions. nih.gov |

| Quinoline Moiety | Cu²⁺ / Cu⁺ | Fluorescence enhancement, colorimetric differentiation | Real-time monitoring and differentiation of copper ions. rsc.org |

Research into Corrosion Inhibition Mechanisms

The quinoline scaffold and its derivatives are recognized as effective corrosion inhibitors, particularly for metals like steel in acidic environments. The inhibitive properties of this compound are rooted in its molecular structure, which facilitates strong adsorption onto metal surfaces, creating a protective barrier against corrosive agents.

The primary mechanism of inhibition involves the interaction between the inhibitor molecule and the metal surface. The quinoline ring possesses a high electron density due to its 10 π-electrons and the non-bonding electrons of the nitrogen atom. This electron-rich nature allows the molecule to adsorb onto the metal surface through the sharing of electrons with the vacant d-orbitals of the metal atoms.

The functional groups on the quinoline ring play a crucial role in enhancing this protective action. The methoxy group (-OCH₃) at the 5-position is a key contributor to the molecule's efficacy. As an electron-donating group, it increases the electron density of the quinoline system, thereby strengthening the coordination bond between the inhibitor and the metal. Furthermore, the lone pair of electrons on the oxygen atom of the methoxy group provides an additional site for adsorption, solidifying the protective film.

Research on similar quinoline derivatives suggests that they typically function as mixed-type inhibitors. This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The adsorption of these molecules on the metal surface blocks the active sites where these reactions would otherwise occur.

The formation of the protective layer is generally understood to follow an adsorption isotherm, often the Langmuir model, which describes the formation of a stable monolayer of inhibitor molecules on the metal. This film effectively isolates the metal from the corrosive medium. Theoretical studies using Density Functional Theory (DFT) on related compounds have shown a strong correlation between the molecule's electronic properties, such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and chemical hardness, and its inhibition efficiency.

Table 1: Mechanistic Aspects of Quinoline-Based Corrosion Inhibitors

| Feature | Description | Role of this compound Structure |

| Primary Mechanism | Adsorption of inhibitor molecules onto the metal surface to form a protective barrier. | The planar quinoline ring facilitates effective surface coverage. |

| Adsorption Centers | Nitrogen heteroatom, π-electrons of the aromatic system, and heteroatoms in substituents. | The nitrogen atom, π-system, and the oxygen atom of the methoxy group act as active centers for adsorption. |

| Bonding Type | Chemisorption and Physisorption. Involves coordination bonds between the inhibitor's electron-rich centers and the metal's vacant d-orbitals. | The methoxy group enhances electron density, promoting stronger coordination bonding. |

| Inhibition Type | Typically mixed-type (anodic and cathodic inhibition). | The adsorbed molecule blocks both anodic and cathodic sites, reducing overall corrosion current density. |

| Protective Film | Formation of a stable, passivating monolayer on the metal surface. | The molecular structure allows for the formation of a compact film that isolates the metal from the corrosive environment. |

Role in Dyes and Pigment Chemistry Research

The quinoline ring is a significant chromophore in organic chemistry and serves as the foundational structure for various synthetic dyes. In the dyeing industry, quinoline and its derivatives are precursors for manufacturing specific classes of colorants, including cyanine and photosensitive pigments. The compound this compound belongs to this class of molecules investigated for their potential in colorant chemistry.

The color and properties of a dye molecule are heavily influenced by its electronic structure and the presence of specific functional groups. The extended π-conjugated system of the quinoline scaffold is responsible for absorbing light in the ultraviolet-visible spectrum, which is the fundamental origin of its color.

Substituents on the quinoline ring modulate these spectroscopic properties. The methoxy group (-OCH₃) is a powerful auxochrome, which is a group that can modify a chromophore's ability to absorb light, often intensifying the color and shifting the absorption wavelength. The methyl group (-CH₃) can also contribute to minor shifts in the absorption spectrum and influence the molecule's solubility and affinity for certain fabrics. Research into quinoline derivatives has led to the synthesis of important commercial dyes, demonstrating the versatility of this chemical scaffold. Examples include C.I. Acid Yellow 3 and C.I. Solvent Yellow 33.

Modern research in this area also explores the luminescent and fluorescent properties of quinoline derivatives. These properties are highly sought after for applications in advanced materials, such as fluorescent probes, organic light-emitting diodes (OLEDs), and security pigments. The specific arrangement of substituents, as seen in this compound, influences the molecule's ability to emit light after absorption, opening avenues for research into novel functional dyes and pigments.

Table 2: Role of Molecular Components in Quinoline-Based Dyes

| Component | Chemical Group | Function in Dye Chemistry |

| Core Chromophore | Quinoline Ring | The bicyclic aromatic system is responsible for the molecule's fundamental light-absorbing properties. |

| Auxochrome | Methoxy Group (-OCH₃) | As an electron-donating group, it modifies the energy levels of the chromophore, typically leading to a color change or intensification (bathochromic or hyperchromic shift). |

| Modifier Group | Methyl Group (-CH₃) | Can cause slight alterations to the absorption spectrum and affects physical properties like solubility and interaction with substrates. |

| Resulting Dye Class | Quinoline Derivative | Serves as a building block for various colorants, including cyanine dyes, photosensitive pigments, and fluorescent materials. |

Future Research Directions and Unaddressed Challenges

Development of Novel Synthetic Methodologies for Site-Specific Functionalization

The functionalization of the quinoline (B57606) core is crucial for modifying its properties and developing new applications. Traditional methods often lack the precision for targeted modifications. Future research must focus on developing novel synthetic methodologies for the site-specific functionalization of 5-Methoxy-3-methylquinoline. A primary area of interest is the use of transition-metal-catalyzed C-H activation, which represents an attractive and sustainable strategy for creating functionalized quinolines. mdpi.comnih.govresearchgate.net These methods allow for the direct introduction of various functional groups at nearly any position on the quinoline scaffold, which is often not achievable with conventional techniques. mdpi.com

The presence of the nitrogen atom in the quinoline ring can facilitate cyclometallation with transition metals, enabling selective C-H functionalization. nih.gov For instance, directing groups can be used to guide a metal catalyst to a specific C-H bond. While the N-oxide can direct functionalization to the C2 and C8 positions, other directing groups could be explored to target the C3, C5, or other positions on the this compound structure. chemrxiv.org Research into base-controlled regioselective metalation using lithium, magnesium, or zinc amides could also provide complementary strategies for functionalizing different positions on the quinoline ring. nih.gov The development of these atom- and step-economical synthetic methods is vital for creating libraries of this compound derivatives for further study. mdpi.comresearchgate.net

| Methodology | Target Site | Catalyst/Reagent Example | Potential Advantage |

|---|---|---|---|

| Palladium-Catalyzed C-H Arylation | C2, C8 (via N-Oxide) | Pd(OAc)₂ | Direct introduction of aryl groups |

| Iridium-Catalyzed C-H Silylation | C3 | [Ir(cod)OMe]₂ | Introduction of silyl groups for further modification |

| Base-Controlled Metalation | C2, C3, C8 | LDA, TMPMgCl·LiCl | Regioselectivity controlled by choice of metal amide base |

| Rhodium-Catalyzed C-H Activation | Various | Rhodium(I) complexes | High efficiency for C-H bond rupture and functionalization |

Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level

Quinoline derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. biointerfaceresearch.comnih.govnih.gov However, for this compound specifically, the molecular mechanisms behind any potential biological effects are not well understood. Future research should aim to elucidate the interactions between this compound and biological targets at the molecular level.

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools to predict and analyze the binding of small molecules to protein targets. nih.govnih.gov These techniques can help identify potential biological targets for this compound, such as protein kinases, reverse transcriptase, or tubulin, which are common targets for other quinoline derivatives. nih.govmdpi.combiointerfaceresearch.com For example, studies on other quinolines have shown that the quinoline scaffold can intercalate between DNA base pairs within the active site of topoisomerase I or interact with key amino acid residues in other enzymes. mdpi.com Understanding how the specific substitutions—the 5-methoxy and 3-methyl groups—influence binding affinity and selectivity is a key unaddressed challenge. These studies can reveal crucial interactions, such as hydrogen bonds or π-π stacking, that stabilize the ligand-receptor complex, providing a rationale for its biological activity. mdpi.com

| Potential Biological Target Class | Example Target | Key Interaction Type | Relevance for Quinoline Scaffolds |

|---|---|---|---|

| Protein Kinases | Serine/threonine-protein kinase 10 (STK10) | Hydrogen Bonding, Hydrophobic Interactions | Anticancer Activity nih.govmdpi.com |

| Topoisomerases | Topoisomerase I | DNA Intercalation, π-π Stacking | Anticancer Activity mdpi.com |

| Viral Enzymes | HIV Reverse Transcriptase | Binding to Non-Nucleoside Inhibitor Site | Antiviral Activity nih.gov |

| Cytoskeletal Proteins | Tubulin | Inhibition of Microtubule Assembly | Anticancer Activity biointerfaceresearch.com |

Exploration of New Application Domains in Chemical Science and Technology

Beyond its potential biological activities, the unique electronic and structural properties of the this compound scaffold make it a candidate for applications in other areas of chemical science and technology. The quinoline ring is a versatile heterocycle that has been used as a ligand in organometallic catalysis and as a building block for novel materials. mdpi.comnih.gov

Future research should explore the use of this compound and its derivatives as ligands for transition metal catalysts. The nitrogen atom provides a coordination site, and the substituents can be tuned to modify the electronic and steric properties of the resulting metal complex. These new catalysts could find applications in various organic transformations. Furthermore, the quinoline scaffold is a component of cyanine dyes, and derivatives of this compound could be investigated for their photophysical properties and potential use in functional materials, such as organic light-emitting diodes (OLEDs) or chemical sensors. wikipedia.org Its derivatives could also be explored as photobases, which are molecules that become more basic in their excited state and can be used to control proton transfer with light in catalytic systems. researchgate.net

Computational Design and Predictive Modeling for Targeted Research

To accelerate the discovery of novel this compound derivatives with desired properties, computational design and predictive modeling are indispensable. Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers can identify the key structural features that are beneficial for a specific activity. mdpi.comnih.gov

These models generate contour maps that visualize regions where steric bulk, electrostatic charge, or other properties should be modified to enhance activity. mdpi.combiointerfaceresearch.com This information can guide the rational design of new derivatives of this compound with improved potency and selectivity before committing to their chemical synthesis. nanobioletters.com In silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is another crucial step in the early stages of drug design, helping to filter out candidates with poor pharmacokinetic profiles. mdpi.com Predictive models based on machine learning algorithms are increasingly being used to develop reliable QSAR models that can guide the synthesis of molecules with a higher probability of success. nih.gov

| Computational Method | Objective | Key Output/Metric | Application to this compound |

|---|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Relate 3D structure to biological activity | Contour maps, q², r² | Guide design of derivatives with enhanced activity mdpi.commdpi.com |

| Molecular Docking | Predict binding mode and affinity to a target | Binding energy (kcal/mol), interaction analysis | Identify potential biological targets and binding interactions nih.gov |

| Molecular Dynamics (MD) Simulation | Analyze the stability of ligand-receptor complexes | RMSD, interaction stability over time | Validate docking results and understand dynamic interactions nih.gov |

| ADMET Prediction | Evaluate drug-likeness and pharmacokinetic properties | Oral absorption %, blood-brain barrier penetration | Prioritize synthesis of compounds with favorable profiles mdpi.com |

Investigation of Environmental Impact and Green Chemistry Improvements for Synthesis

As with any chemical compound, understanding the environmental fate and potential ecotoxicity of this compound is essential for responsible development. Quinolines can be environmental contaminants associated with industrial processes. wikipedia.org Due to their solubility in water, they have the potential for mobility in the environment. wikipedia.org Therefore, studies on the biodegradability of this compound and its potential toxicity to various organisms are necessary. nih.govresearchgate.net While some quinoline derivatives show moderate biodegradability, comprehensive environmental risk assessments are needed. researchgate.net

In parallel, there is a pressing need to develop more environmentally friendly synthetic routes for this compound and its derivatives. researchgate.net Traditional quinoline syntheses often require harsh conditions, high temperatures, and the use of hazardous reagents. tandfonline.com Green chemistry approaches aim to reduce waste, avoid toxic solvents, and improve energy efficiency. nih.gov Future research should focus on applying green methodologies such as nanocatalyzed reactions, microwave-assisted synthesis, and solvent-free reaction conditions to the synthesis of this compound. nih.govacs.org These methods not only reduce the environmental impact but can also offer benefits like shorter reaction times and higher yields. nih.gov

| Synthesis Approach | Traditional Method (e.g., Skraup) | Green Alternative |

|---|---|---|

| Catalyst | Strong acids (e.g., H₂SO₄) | Reusable nanocatalysts (e.g., ZnO/CNT) acs.org |

| Solvent | Often requires hazardous solvents | Solvent-free conditions or green solvents (e.g., water, ionic liquids) researchgate.netacs.org |

| Energy Input | High temperatures, prolonged heating | Microwave irradiation, ultrasound tandfonline.com |

| Byproducts | Can generate significant chemical waste | Higher atom economy, fewer byproducts |

| Work-up | Often complex and generates waste | Simpler product isolation, catalyst recovery nih.gov |

Q & A

Q. What are the established synthetic routes for 5-Methoxy-3-methylquinoline, and what are the critical reaction parameters?

The synthesis of this compound derivatives often involves multi-step reactions. For example, a related compound, 3-methoxymethylquinoline, is synthesized via a Vilsmeier formylation followed by selective methoxylation using methyl lithium and subsequent hydrogenolysis . Key parameters include:

- Temperature control : Methoxylation at 45°C ensures selectivity.

- Catalyst selection : Palladium catalysts enable efficient dehalogenation.

- Solvent optimization : Methanol is preferred for methoxylation to avoid side reactions.

These steps highlight the need for precise control over reaction conditions to achieve high yields and purity.

Q. How can researchers confirm the structural integrity and purity of this compound?

Advanced spectroscopic techniques are critical:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substitution patterns and methoxy/methyl group positions.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.

- Chromatography : HPLC or GC-MS detects impurities, especially in intermediates like 2-chloro-3-chloromethylquinoline derivatives .

Advanced Research Questions

Q. How can contradictory data on the biological activity of quinoline derivatives be resolved in structure-activity relationship (SAR) studies?

Contradictions often arise due to variations in substituent positions or assay conditions. Methodological approaches include:

- Comparative SAR analysis : Test analogs like 5-Chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid under standardized assays to isolate structural effects .

- Computational modeling : Use docking simulations to predict binding affinities for targets like antimicrobial enzymes or cancer-related receptors.

- Meta-analysis : Aggregate data from studies on similar compounds (e.g., 8-ethoxy-3-(4-methoxyphenyl)quinoline derivatives) to identify trends .

Q. What strategies optimize the reaction yield of this compound derivatives in large-scale synthesis?

Yield optimization requires:

- Microwave-assisted synthesis : Reduces reaction time and improves efficiency, as demonstrated for quinoline-3-carboxylic acid derivatives .

- Catalyst recycling : Palladium-based catalysts can be reused in hydrogenolysis steps to reduce costs .

- In-line purification : Integrate techniques like flash chromatography during intermediate isolation to minimize losses .

Q. How do stability and storage conditions impact the reproducibility of this compound in biological assays?

Quinoline derivatives are sensitive to light, moisture, and oxidative degradation. Best practices include: